molecular formula C7H5F2N3O3 B1444448 4-Amino-2,3-difluoro-5-nitrobenzamide CAS No. 917980-11-1

4-Amino-2,3-difluoro-5-nitrobenzamide

Cat. No. B1444448
M. Wt: 217.13 g/mol
InChI Key: WGCFNXVWHYDULR-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluoro-5-nitrobenzamide, also known as 5-difluoro-2-nitro-4-aminobenzamide (DFNAB), is a compound that has been studied extensively in the scientific research field. It is a synthetic compound derived from nitrobenzene, and it is used as a building block for a variety of applications. Its unique properties make it a versatile and useful tool for researchers in a range of different fields, from biochemistry to drug development.

Scientific Research Applications

Crystal Engineering and Molecular Design

The exploration of molecular interactions such as hydrogen and halogen bonds in crystal engineering underscores the relevance of nitrobenzamide derivatives. In the study of crystal engineering with hydrogen bonds and halogen bonds, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions showcase the structural insulation and predictability of these interactions in crystal design. These findings indicate potential applications in designing molecular assemblies and materials with specific properties Saha, Nangia, & Jaskólski, 2005.

Pharmaceutical and Medicinal Chemistry

A study on adenine–benzamide conjugates reveals the synthesis of 4-nitrobenzamide-adenine conjugates, which, upon reduction, yield 4-aminobenzamide-adenine conjugates. These conjugates have applications in pharmacology, highlighting the role of 4-amino-2,3-difluoro-5-nitrobenzamide derivatives in the development of drugs with specific DNA recognition or self-assembly capabilities Singh, 2014.

Advanced Material Synthesis

In the context of advanced materials, the solid-phase synthesis of a new class of highly substituted and functionalised benzamides demonstrates the utility of 4,5-difluoro-2-nitrobenzamide derivatives. The sequential introduction of different nucleophiles highlights the versatility of these compounds in synthesizing small organic molecules with diverse functional groups, catering to the need for polar functional materials in various applications Grimstrup & Zaragoza, 2001.

properties

IUPAC Name

4-amino-2,3-difluoro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O3/c8-4-2(7(11)13)1-3(12(14)15)6(10)5(4)9/h1H,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCFNXVWHYDULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3-difluoro-5-nitrobenzamide

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (150 g, 0.646 mol) in 14 M NH4OH (1 L, 14 mol, ˜7 vol) was stirred at room temperature. After 8 days HPLC analysis showed the reaction was almost complete. The solid product was filtered off, washed with water (2×200 mL), and then dried at 50° C. in a vacuum oven to provide 4-amino-2,3-difluoro-5-nitrobenzamide (118.7 g, 85% yield) as a yellow powder. HPLC 93.3a %. 1H NMR (400 MHz, DMSO-d6) δ7.65 (2H, br s, NH2), 7.83 (2H, br s, NH2), 8.30 (1H, apparent dd, J 1.5, 7.2, Ar—H). 19F NMR (376 MHz, DMSO-d6) δ −130, −154. 13C (100 MHz, DMSO-d6) δ 110.7 (C, d, J 12), 123.8 (CH, s), 128.1 (C, s), 139.5 (C, dd, J 14, 4), 139.6 (CF, dd, J 243, 17), 151.7 (CF, dd, J 257, 11), 163.4 (C, s). IR νmax/cm−1 3496, 3419, 3385, 3179, 1653, 1279, 1240. MS APCI (−) 216 (M−1) detected.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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